molecular formula C21H27N5O B11256171 3-[4-(4-Methylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine

3-[4-(4-Methylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine

Cat. No.: B11256171
M. Wt: 365.5 g/mol
InChI Key: OSISMMAOJQXSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Methylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is a complex organic compound that features a pyridazine core substituted with piperazine and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Substitution with Piperazine and Piperidine: The pyridazine core is then subjected to nucleophilic substitution reactions with 4-(4-methylbenzoyl)piperazine and piperidine under controlled conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, and chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine moieties.

    Reduction: Reduction reactions can target the carbonyl group in the 4-methylbenzoyl moiety.

    Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, especially on the aromatic rings and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in biochemical studies.

    Receptor Binding: Binds to certain receptors, aiding in the study of receptor-ligand interactions.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals targeting neurological disorders.

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Industry

    Agriculture: Used in the synthesis of agrochemicals.

    Pharmaceuticals: Intermediate in the production of various drugs.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to specific receptors or enzymes, altering their activity. The molecular targets often include:

    Neuroreceptors: Modulating neurotransmitter release or uptake.

    Enzymes: Inhibiting or activating enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-Methylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is unique due to the presence of the 4-methylbenzoyl group, which enhances its lipophilicity and potentially its ability to cross biological membranes, making it a promising candidate for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action

Properties

Molecular Formula

C21H27N5O

Molecular Weight

365.5 g/mol

IUPAC Name

(4-methylphenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H27N5O/c1-17-5-7-18(8-6-17)21(27)26-15-13-25(14-16-26)20-10-9-19(22-23-20)24-11-3-2-4-12-24/h5-10H,2-4,11-16H2,1H3

InChI Key

OSISMMAOJQXSJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.